
4-Nitrophenyl 2-fluoropropionate
Overview
Description
Synthesis Analysis
The synthesis of 4-nitrophenyl 2-[(18)F]fluoropropionate ([(18)F]NFP) has been improved, allowing for a one-step radiosynthesis process. This advancement is crucial for preparing radiolabeled peptides, such as [(18)F]GalactoRGD, a tracer for imaging the expression of αV β3 integrin. This method offers a simplified and efficient approach to the synthesis, which is pivotal for PET imaging applications (Haskali et al., 2013).
Scientific Research Applications
Radiosynthesis for PET Imaging : 4-Nitrophenyl 2-fluoropropionate is used in the radiosynthesis of PET (Positron Emission Tomography) imaging agents. For instance, it was utilized in the synthesis of [(18) F]GalactoRGD, a tracer for imaging the expression of αV β3 integrin, which is significant in detecting tumor-induced angiogenesis and metastasis (Haskali et al., 2013).
Biochemical Photoprobes : Research has explored the potential of this compound derivatives as biochemical photoprobes. This application is significant in the study of biochemical processes and molecular interactions (Pleixats et al., 1989).
Prodrug Synthesis : It is involved in the synthesis of prodrugs like 5'-[2-(2-Nitrophenyl)-2-methylpropionyl]-2'-deoxy-5-fluorouridine, a potential prodrug of FUDR (5-fluoro-2'-deoxyuridine), which is a chemotherapeutic agent. This prodrug approach can enhance the drug's stability and effectiveness (Hu et al., 2000).
Tumor Imaging and Diagnosis : Its derivatives are used in the development of novel compounds for tumor imaging and diagnosis, particularly in PET scans. These compounds show promising results in differentiating tumor tissues from normal tissues in various cancer models (Tang et al., 2016).
Molecular Imaging and Drug Development : The compound is utilized in the development of novel imaging agents and drugs, especially targeting specific biological markers like integrins in diseases such as cancer. It assists in noninvasive imaging and therapy monitoring (Haubner et al., 2001).
Synthesis of Novel Antitumor Agents : It has been used in the synthesis of new compounds with potential antitumor activity. This involves creating derivatives that might be effective in treating various cancers (Dunkley & Thoman, 2003).
Lung Inflammation Detection : It plays a role in the development of probes for detecting lung inflammation, particularly in conditions like COPD (Chronic Obstructive Pulmonary Disease). This application is significant for early diagnosis and tracking of therapeutic effects in respiratory diseases (Kondo et al., 2018).
Mechanism of Action
The mechanism of action of 4-Nitrophenyl 2-fluoropropionate involves its use as a synthon for indirect radiofluorination of biomolecules . This is particularly useful in the field of molecular imaging, where radiopharmaceuticals allow specific physiological processes occurring within the body to be detected at the cellular level .
properties
IUPAC Name |
(4-nitrophenyl) 2-fluoropropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO4/c1-6(10)9(12)15-8-4-2-7(3-5-8)11(13)14/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWHWEEINSXYFAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40939047 | |
| Record name | 4-Nitrophenyl 2-fluoropropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40939047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
178181-33-4 | |
| Record name | 4-Nitrophenyl 2-fluoropropionate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0178181334 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Nitrophenyl 2-fluoropropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40939047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



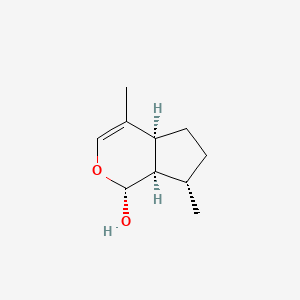


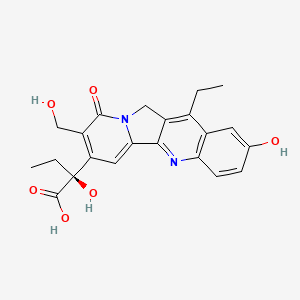
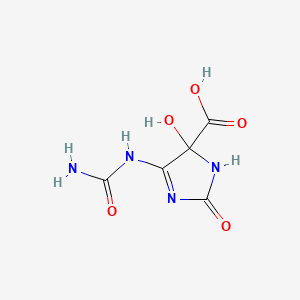
![[1-Myristoyl-glycerol-3-YL]phosphonylcholine](/img/structure/B1199737.png)
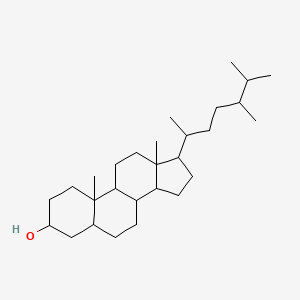

![N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide](/img/structure/B1199741.png)


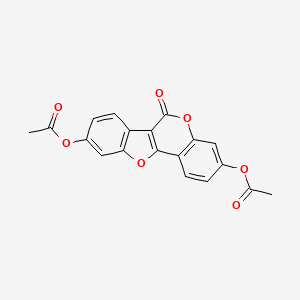
![14-Ethylidene-12-methylidene-1,10-diazatetracyclo[11.2.2.03,11.04,9]heptadeca-3(11),4,6,8-tetraene](/img/structure/B1199748.png)
![1-Hydroxy-6-pentyl-5,15-dioxabicyclo[10.2.1]pentadecane-4,14-dione](/img/structure/B1199751.png)